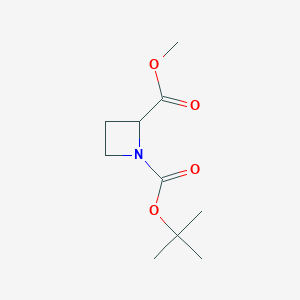

Methyl N-Boc-azetidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWUDHZVEBFGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564416 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255882-72-5 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-N-Boc-azetidine-2-carboxylic acid

(S)-N-Boc-azetidine-2-carboxylic acid , also known as (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, is a synthetic, non-proteinogenic amino acid derivative. It serves as a crucial building block in medicinal chemistry and drug development. Its rigid, four-membered azetidine ring makes it a valuable proline analogue for introducing conformational constraints into peptides and small molecules. This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications for researchers and drug development professionals.

Core Physicochemical Properties

The physicochemical properties of (S)-N-Boc-azetidine-2-carboxylic acid are essential for its handling, storage, and application in chemical synthesis. The quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 51077-14-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₅NO₄ | [1][2][3][4][5] |

| Molecular Weight | 201.22 g/mol | [2][3][5] |

| Appearance | White solid or crystals | [3][6] |

| Melting Point | 105-110 °C | [3] |

| Optical Activity | [α]/D: -120.0 ± 2.0° (c=1 in methanol) | [3] |

| pKa (Predicted) | 4.01 ± 0.20 | [3][6] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol | [3] |

| Storage | Room temperature, sealed in dry, dark place | [3][4][6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (S)-N-Boc-azetidine-2-carboxylic acid are critical for its effective use in research.

Synthesis Protocol: N-Boc Protection

The most common method for preparing (S)-N-Boc-azetidine-2-carboxylic acid is through the protection of the secondary amine of (S)-azetidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).[3]

Materials:

-

(S)-azetidine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, dilute)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) and di-tert-butyl dicarbonate (1.25 eq) in a mixture of ethanol and water.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.05 eq) to the reaction mixture.[3]

-

Remove the ice bath and allow the mixture to stir at room temperature overnight.[3]

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.[3]

-

Dilute the remaining aqueous solution with water and acidify to pH 3 using dilute HCl.[3]

-

Extract the product into ethyl acetate (3 times).[3]

-

Combine the organic layers and wash sequentially with water and then brine.[3]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid.[3]

Caption: General workflow for the synthesis of (S)-N-Boc-azetidine-2-carboxylic acid.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, CDCl₃): The expected proton NMR spectrum shows characteristic signals. The proton on the α-carbon (C2) typically appears as a multiplet around 4.79 ppm. The protons on the azetidine ring methylene groups (C3 and C4) appear as multiplets around 2.46 ppm and 3.93 ppm, respectively. The nine equivalent protons of the tert-butyl (Boc) group give a strong singlet signal at approximately 1.48 ppm.[3] The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, typically between 10-12 ppm.[7]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm region.[7] The carbons of the azetidine ring and the Boc protecting group will appear at distinct chemical shifts.

High-Performance Liquid Chromatography (HPLC): Purity analysis is often performed using reverse-phase HPLC. While a specific method for the N-Boc protected form is proprietary to manufacturers, a general method for the parent compound, azetidine-2-carboxylic acid, can be adapted.[8]

-

Column: Cation exchange resin column or a reverse-phase C18 column.[8]

-

Mobile Phase: A gradient of aqueous buffer (e.g., sodium citrate) and an organic modifier like acetonitrile is common.[8][9] For the N-Boc derivative, a simpler mobile phase of acetonitrile and water with an acid modifier (like formic acid or TFA) is typically effective.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore.[10]

Applications in Drug Development and Peptide Synthesis

(S)-N-Boc-azetidine-2-carboxylic acid is primarily used as a conformationally constrained proline analogue in peptide synthesis.[11] Its incorporation into a peptide chain can induce specific secondary structures, such as turns or helices, and can enhance metabolic stability by protecting against enzymatic degradation.

Solid-Phase Peptide Synthesis (SPPS): The compound is well-suited for Boc-based solid-phase peptide synthesis. The general cycle involves:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[12]

-

Neutralization: The resulting ammonium salt is neutralized with a base.

-

Coupling: A solution of (S)-N-Boc-azetidine-2-carboxylic acid, activated by a coupling reagent (e.g., DCC/HOBt or HBTU), is added to the resin to form the new peptide bond.

-

Washing: The resin is washed to remove excess reagents and byproducts. This cycle is repeated to elongate the peptide chain.

Caption: Workflow for using Boc-Aze-OH in Solid-Phase Peptide Synthesis (SPPS).

Biological Role and Signaling Pathways

While (S)-N-Boc-azetidine-2-carboxylic acid is a synthetic precursor, its deprotected form, azetidine-2-carboxylic acid (Aze) , has significant biological effects. As a structural analogue of proline, Aze can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into newly synthesized proteins in place of proline.[13][14][15]

This misincorporation leads to the production of abnormal proteins with altered structures and impaired biological activity.[16] The accumulation of these misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR) , primarily originating in the Endoplasmic Reticulum (ER).[15][17][18]

Mechanism of Aze-Induced Proteotoxicity:

-

Misincorporation: Aze is incorporated into nascent polypeptide chains instead of proline.[14]

-

Protein Misfolding: The smaller, more rigid four-membered ring of Aze disrupts the protein's secondary and tertiary structure, leading to misfolding.[13]

-

ER Stress: Misfolded proteins accumulate in the ER, triggering ER stress.

-

UPR Activation: The UPR is activated through three main sensor pathways: PERK, IRE1, and ATF6. This leads to a global stress response, including the upregulation of chaperone proteins to aid in refolding, and if the stress is too severe, the initiation of apoptosis (programmed cell death).[17][18]

This pathway highlights the potential toxicity of peptides containing Aze, a critical consideration in drug design. The ability to induce localized cell stress or apoptosis can be harnessed for therapeutic purposes, such as in anticancer agents.[19]

Caption: Pathway of Aze-induced proteotoxicity and the Unfolded Protein Response.

References

- 1. peptide.com [peptide.com]

- 2. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 10. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 11. scispace.com [scispace.com]

- 12. chempep.com [chempep.com]

- 13. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl N-Boc-azetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl N-Boc-azetidine-2-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its application as a crucial intermediate in the development of novel therapeutics, particularly as antagonists for the Free Fatty Acid Receptor 2 (FFA2).

Compound Identification and Properties

The target compound is systematically named (S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate. It is the methyl ester derivative of the more commonly available N-Boc-L-azetidine-2-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 107020-12-2 | [1][2] |

| Molecular Formula | C10H17NO4 | [2][3] |

| Molecular Weight | 215.25 g/mol | [2][3] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-azetidine-1,2-dicarboxylate | [3] |

| Appearance | Liquid, Solid, or Semi-solid | [4] |

| Storage Conditions | 2-8°C, sealed in dry conditions | [2][4] |

Table 2: Spectroscopic Data for the Precursor, N-Boc-L-azetidine-2-carboxylic acid (CAS 51077-14-6)

| Spectrum Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H) | [5] |

Synthesis of this compound

The synthesis of (S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate is typically achieved through the esterification of its corresponding carboxylic acid, N-Boc-L-azetidine-2-carboxylic acid. A general and effective method involves the use of thionyl chloride in methanol.

Experimental Protocol: Esterification of N-Boc-L-azetidine-2-carboxylic acid

This protocol is based on a similar transformation described for a related azetidine derivative and represents a standard procedure for this type of esterification.[6]

Materials:

-

N-Boc-L-azetidine-2-carboxylic acid (CAS 51077-14-6)

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve N-Boc-L-azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.5-2.5 eq) dropwise to the cooled solution. The addition should be done carefully to control the exothermic reaction and gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

-

Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the target compound.

Applications in Drug Discovery: FFA2 Antagonism

The azetidine scaffold is a valuable pharmacophore in drug discovery due to its conformational rigidity and ability to introduce three-dimensional character into molecules.[7] A significant application of azetidine derivatives, including those derived from this compound, is in the development of antagonists for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[4][8]

FFA2 is a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs). It is expressed in various tissues, including immune cells, and is implicated in inflammatory responses.[1][8] Consequently, antagonizing FFA2 is a promising therapeutic strategy for inflammatory conditions.[4][8]

FFA2 Signaling Pathway

FFA2 can couple to two main G-protein signaling pathways: Gαq/11 and Gαi/o.[2]

-

Gαq/11 Pathway: Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the dual signaling pathways of FFA2 and the point of intervention for an antagonist.

An azetidine-based FFA2 antagonist, such as GLPG0974, functions by binding to the FFA2 receptor and preventing its activation by endogenous SCFAs.[3][8] This blockage inhibits the downstream signaling cascades, leading to a reduction in inflammatory responses, such as neutrophil migration.[3][4] this compound serves as a critical starting material for the synthesis of such complex antagonists, allowing for the introduction of the core azetidine scaffold and further chemical modifications.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its synthesis from the corresponding carboxylic acid is straightforward, and its rigid, three-dimensional structure makes it an ideal scaffold for creating potent and selective modulators of biological targets. The successful development of azetidine-based FFA2 antagonists highlights the importance of this chemical entity in generating novel therapeutics for inflammatory diseases. This guide provides the foundational knowledge for researchers to utilize this compound effectively in their scientific endeavors.

References

- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 107020-12-2|(S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 7. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-L-azetidine-2-carboxylic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-L-azetidine-2-carboxylic acid, a proline analogue of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides experimental protocols for its synthesis and application in peptide synthesis, and explores its biological impact, including the induction of the Unfolded Protein Response.

Core Data Presentation

Quantitative data for N-Boc-L-azetidine-2-carboxylic acid is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 201.22 g/mol |

| Molecular Formula | C₉H₁₅NO₄ |

| CAS Number | 51077-14-6 |

| Appearance | White crystalline powder |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of N-Boc-L-azetidine-2-carboxylic acid

A common method for the N-protection of L-azetidine-2-carboxylic acid involves the use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

L-azetidine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ethyl acetate

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-azetidine-2-carboxylic acid and di-tert-butyl dicarbonate in a mixture of ethanol and water at 0°C.[1]

-

Slowly add a solution of sodium hydroxide to the reaction mixture.[1]

-

Allow the reaction to stir at room temperature overnight.[1]

-

Remove the ethanol by evaporation under reduced pressure.[1]

-

Dilute the remaining aqueous solution with water and adjust the pH to 3 using dilute hydrochloric acid.[1]

-

Extract the product into ethyl acetate (3x).[1]

-

Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-azetidine-2-carboxylic acid as a white solid.[1]

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

N-Boc-L-azetidine-2-carboxylic acid can be incorporated into peptide chains using standard Boc solid-phase peptide synthesis (SPPS) protocols. This cyclical process involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support.[2][3]

Key Steps:

-

Resin Swelling: The solid support resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).[2]

-

Deprotection: The temporary N-terminal Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.[2][4]

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base such as diisopropylethylamine (DIEA).[5]

-

Coupling: The next N-Boc protected amino acid (in this case, N-Boc-L-azetidine-2-carboxylic acid) is activated with a coupling agent (e.g., HBTU) and coupled to the free N-terminus of the peptide chain.[2]

-

Washing: The resin is thoroughly washed after each deprotection and coupling step to remove excess reagents and byproducts.[3]

-

Repeat Cycle: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF).[4]

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Signaling Pathway and Experimental Workflow Visualizations

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical workflow of Boc solid-phase peptide synthesis for incorporating an amino acid like N-Boc-L-azetidine-2-carboxylic acid.

L-azetidine-2-carboxylic Acid-Induced Unfolded Protein Response

The incorporation of L-azetidine-2-carboxylic acid, the deprotected form of the title compound, in place of proline during protein synthesis leads to misfolded proteins, inducing endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[6][7] The UPR is a signaling network that aims to restore protein homeostasis or, if the stress is too severe, trigger apoptosis.[8][9]

The mis-incorporation of L-azetidine-2-carboxylic acid into newly synthesized proteins leads to an accumulation of misfolded proteins in the endoplasmic reticulum.[6][7] This proteotoxic stress causes the chaperone protein BiP to dissociate from the ER stress sensors PERK, IRE1, and ATF6, leading to their activation.[10] Activated PERK phosphorylates eIF2α, which attenuates global protein translation.[10][11] IRE1, upon activation, splices XBP1 mRNA, leading to the production of a potent transcription factor that upregulates UPR target genes.[10] ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form, which also moves to the nucleus to activate the transcription of genes involved in protein folding and degradation.[10][12] If ER homeostasis cannot be restored, prolonged UPR activation can lead to apoptosis.[8]

References

- 1. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 9. Video: The Unfolded Protein Response [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of N-Boc-azetidine-2-carboxylic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-azetidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines key experimental protocols for its synthesis, analysis, and common chemical transformations, and explores the biological implications of its core structure.

Physicochemical Properties

N-Boc-azetidine-2-carboxylic acid is a synthetic derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in organic synthesis, particularly in peptide synthesis, by preventing unwanted side reactions.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |

| Synonym(s) | 1-Boc-L-azetidine-2-carboxylic acid, (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | [1] |

| CAS Number | 51077-14-6 | [1][2] |

| Molecular Formula | C₉H₁₅NO₄ | [1][2] |

| Molecular Weight | 201.22 g/mol | |

| Appearance | White solid/crystals | [3] |

| Optical Activity | [α]/D -120.0±2.0°, c = 1 in methanol | [3] |

Solubility and Physicochemical Parameters

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa (Predicted) | 4.01 ± 0.20 | [3] |

| Solubility | Soluble in methanol. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): δ 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H).[3]

¹³C NMR of a derivative peptide in trifluoroethanol showed characteristic peaks for the azetidine ring and the Boc group. [4]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹.[5] For the parent compound, azetidine-2-carboxylic acid, a characteristic IR spectrum is available which shows these features.[6]

Mass Spectrometry (MS)

The molecular weight of N-Boc-azetidine-2-carboxylic acid is 201.22 g/mol , which can be confirmed by mass spectrometry.

Chemical Properties and Reactivity

N-Boc-azetidine-2-carboxylic acid is a valuable building block in organic synthesis due to the unique properties of the strained four-membered azetidine ring.[4] The Boc protecting group can be removed under acidic conditions to liberate the secondary amine for further functionalization.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a commonly used amine protecting group that can be removed under acidic conditions. A typical procedure involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8]

Experimental Protocols

Synthesis of N-Boc-azetidine-2-carboxylic acid

A common method for the synthesis of N-Boc-azetidine-2-carboxylic acid involves the reaction of (S)-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Procedure:

-

(S)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) and di-tert-butyl dicarbonate (2.83 g, 12.5 mmol) are dissolved in a mixed solution of ethanol (20 mL) and water (10 mL).[3]

-

The solution is cooled to 0 °C, and sodium hydroxide (420 mg, 10.5 mmol) is slowly added.[3]

-

The reaction mixture is stirred at room temperature overnight.[3]

-

The ethanol is removed by evaporation, and the remaining aqueous solution is diluted with water (20 mL).[3]

-

The pH is adjusted to 3 with dilute HCl.[3]

-

The product is extracted with ethyl acetate (3 x 50 mL).[3]

-

The combined organic phases are washed with water (30 mL) and saturated NaCl solution (30 mL), then dried over Na₂SO₄.[3]

-

Evaporation of the solvent yields the target product as a white solid.[3]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for N-Boc-azetidine-2-carboxylic acid is not detailed in the search results, a method for its parent compound, azetidine-2-carboxylic acid, can be adapted. This method utilizes a cation exchange resin column with post-column derivatization and fluorescence detection.[9]

Operating Conditions for Azetidine-2-carboxylic acid:

-

Column: Cation exchange resin column (30 cm x 0.4 cm i.d.).[9]

-

Mobile Phase: Gradient elution with buffer solution A (1.96% sodium citrate solution, pH 3.10) and buffer solution B (2.1% sodium nitrate solution, pH 9.60).[9]

-

Flow-rate: 0.4 mL/min.[9]

-

Column Temperature: 65 °C.[9]

-

Detection: Fluorescence detection with λex = 338 nm and λem = 425 nm after post-column derivatization.[9]

Biological Relevance and Signaling Pathways

The biological activity of N-Boc-azetidine-2-carboxylic acid is primarily related to its core structure, azetidine-2-carboxylic acid (AZE). AZE is a proline analogue that can be misincorporated into proteins in place of proline.[10][11][12] This misincorporation leads to the synthesis of abnormal proteins with impaired biological activity, causing proteotoxic stress.[13][14]

The cellular response to this proteotoxic stress involves the activation of several signaling pathways, including the Unfolded Protein Response (UPR) and the Target of Rapamycin (TOR) signaling pathway.[14][15][16] The UPR is a cellular stress response related to the endoplasmic reticulum (ER) that is activated in response to an accumulation of unfolded or misfolded proteins.[11][16] The TOR pathway is a central regulator of cell growth and metabolism and is also implicated in the response to amino acid stress.[14][15]

Below are diagrams illustrating a conceptual workflow for the synthesis and a simplified representation of the signaling pathways affected by the parent compound, azetidine-2-carboxylic acid.

Caption: A conceptual workflow for the synthesis of N-Boc-azetidine-2-carboxylic acid.

Caption: Simplified signaling pathways affected by azetidine-2-carboxylic acid.

Safety and Handling

N-Boc-azetidine-2-carboxylic acid is classified as a warning substance, with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

N-Boc-azetidine-2-carboxylic acid is a versatile building block for organic and medicinal chemistry. Its well-defined, albeit strained, structure and the presence of the readily cleavable Boc protecting group make it an important tool in the synthesis of complex molecules, particularly peptides and other bioactive compounds. Understanding its physical, chemical, and biological properties is crucial for its effective application in research and drug development.

References

- 1. usbio.net [usbio.net]

- 2. peptide.com [peptide.com]

- 3. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. echemi.com [echemi.com]

- 6. AZETIDINE-2-CARBOXYLIC ACID(2517-04-6) IR Spectrum [m.chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

The Synthesis of Enantiomerically Pure Azetidine-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug development. Its constrained four-membered ring structure imparts unique conformational properties to peptides and small molecules, making it a valuable scaffold for designing novel therapeutics. The stereochemistry at the C2 position is critical for biological activity, necessitating synthetic routes that afford enantiomerically pure forms of this important molecule. This technical guide provides an in-depth overview of the core methodologies for the synthesis of enantiomerically pure L- and D-azetidine-2-carboxylic acid, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of enantiomerically pure azetidine-2-carboxylic acid has been approached through several key strategies, each with its own advantages and limitations. These primary methods include the use of chiral auxiliaries, derivation from the chiral pool, and enzymatic or chemical resolution of racemic mixtures.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

A robust and widely employed method for the asymmetric synthesis of azetidine-2-carboxylic acid involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. One of the most successful examples of this approach utilizes optically active α-methylbenzylamine. This method allows for the practical and cost-effective preparation of both enantiomers of azetidine-2-carboxylic acid in five to six steps. The key step in this synthesis is the intramolecular cyclization to form the azetidine ring, with the stereochemistry being controlled by the chiral auxiliary.

Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Caption: General workflow for the asymmetric synthesis of azetidine-2-carboxylic acid using a chiral auxiliary.

Chiral Pool Synthesis

Leveraging the inherent chirality of readily available natural products, or the "chiral pool," is an efficient strategy for the synthesis of enantiomerically pure compounds. L-aspartic acid and γ-butyrolactone have been successfully utilized as starting materials for the synthesis of L-azetidine-2-carboxylic acid. These approaches typically involve a series of functional group manipulations and a key cyclization step to form the azetidine ring while preserving the stereochemistry of the starting material.

Synthetic Pathway from L-Aspartic Acid

Caption: Key transformations in the synthesis of L-azetidine-2-carboxylic acid starting from L-aspartic acid.

Enzymatic and Chemical Resolution

Resolution techniques provide a means to separate enantiomers from a racemic mixture. Enzymatic resolution, in particular, has proven to be a highly effective method for obtaining enantiomerically pure azetidine-2-carboxylic acid. This often involves the use of lipases to selectively catalyze a reaction on one enantiomer of a racemic intermediate, allowing for the separation of the reacted and unreacted enantiomers. Chemical resolution, through the formation of diastereomeric salts with a chiral resolving agent, is another viable, albeit sometimes less efficient, approach.

Quantitative Data Summary

The following tables summarize the quantitative data reported for various synthetic routes to enantiomerically pure azetidine-2-carboxylic acid.

| Method | Starting Material | Key Reagent/Catalyst | Number of Steps | Overall Yield (%) | Enantiomeric Excess (%) | Reference(s) |

| Asymmetric Synthesis | Inexpensive chemicals | (R)- or (S)-α-methylbenzylamine | 5-6 | Practical quantities | High | ,, |

| Chiral Pool Synthesis | γ-Butyrolactone | N/A | 4 | 13.2 | High | |

| Chiral Pool Synthesis | L-Aspartic Acid | N/A | 13 | 49 | >99 | |

| Enzymatic Resolution | Racemic ester derivative | Lipase | 5 | 48 | >99.9 | , |

| Zinc-mediated Asymmetric Addition | Glyoxylic acid derivative | Camphor sultam | Multi-step | N/A | High |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Asymmetric Synthesis using (R)-α-Methylbenzylamine[1][2]

Step 1: Synthesis of (R)-1-(1-Phenylethyl)azetidine-2-carbonitrile

-

A solution of the starting dibromide (1.0 eq) in an appropriate solvent is treated with (R)-α-methylbenzylamine (1.1 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq).

-

The reaction mixture is stirred at a specified temperature for a set duration.

-

After completion, the reaction is worked up by extraction and purified by chromatography to yield the desired product.

Step 2: Hydrolysis to (R)-Azetidine-2-carboxylic Acid

-

The nitrile intermediate is subjected to acidic or basic hydrolysis. For example, heating in a concentrated acid solution (e.g., 6M HCl) at reflux.

-

The reaction is monitored until completion.

-

The product is isolated by crystallization or ion-exchange chromatography.

Step 3: Deprotection to yield L-Azetidine-2-carboxylic Acid

-

The N-(R)-α-methylbenzyl group is removed by hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

The catalyst is filtered off, and the product is isolated from the filtrate.

Protocol 2: Synthesis from L-Aspartic Acid[7]

Step 1: Protection of L-Aspartic Acid

-

L-Aspartic acid is first protected at the amino group, for example, as a Boc derivative using di-tert-butyl dicarbonate.

-

The carboxylic acid groups are then selectively esterified.

Step 2: Reduction and Activation

-

The less sterically hindered ester group is selectively reduced to the corresponding alcohol.

-

The resulting hydroxyl group is then activated for nucleophilic substitution, for instance, by conversion to a tosylate or mesylate.

Step 3: Intramolecular Cyclization

-

The protected amino acid derivative is treated with a base (e.g., NaH) to effect an intramolecular Williamson ether synthesis-type reaction, forming the azetidine ring.

Step 4: Deprotection

-

All protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc and ester groups) to yield L-azetidine-2-carboxylic acid.

Protocol 3: Enzymatic Resolution of a Racemic Azetidine Ester[8][9]

Step 1: Synthesis of Racemic N-protected Azetidine-2-carboxylic Acid Ester

-

A racemic synthesis of the N-protected azetidine-2-carboxylic acid ester is carried out.

Step 2: Lipase-catalyzed Hydrolysis

-

The racemic ester is incubated with a lipase (e.g., from Candida antarctica) in a suitable buffer system.

-

The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid.

Step 3: Separation

-

The reaction mixture, now containing one enantiomer as the acid and the other as the unreacted ester, is separated. This is typically achieved by extraction at different pH values.

Step 4: Deprotection

-

The protecting groups on the separated enantiomers are removed to afford the enantiomerically pure L- and D-azetidine-2-carboxylic acids.

Conclusion

The synthesis of enantiomerically pure azetidine-2-carboxylic acid is a well-established field with several reliable and scalable methods available to researchers. The choice of a particular synthetic route will depend on factors such as the desired enantiomer, the required scale, cost considerations, and the availability of starting materials and reagents. The methodologies outlined in this guide, from asymmetric synthesis using chiral auxiliaries to chiral pool-based approaches and enzymatic resolutions, provide a comprehensive toolkit for accessing these valuable building blocks for drug discovery and development.

Methyl N-Boc-azetidine-2-carboxylate structural analogues

An In-depth Technical Guide to the Structural Analogues of Methyl N-Boc-azetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a strained homologue of proline, has emerged as a significant scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid four-membered ring structure provides unique conformational constraints that can enhance the pharmacological properties of bioactive molecules.[3] The N-Boc protected methyl ester form, this compound, serves as a versatile and crucial building block for the synthesis of a wide array of structural analogues. These analogues are explored for their potential as therapeutic agents, leveraging the azetidine core to mimic proline in peptides or to act as a novel pharmacophore.[4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the structural analogues of this important synthetic intermediate.

Synthetic Strategies for Structural Analogues

The synthesis of analogues typically involves modifications at the C2 and C3 positions of the azetidine ring or derivatization following the removal of the Boc protecting group.

Synthesis of the Core Scaffold: this compound

The preparation of the title compound often starts from L-azetidine-2-carboxylic acid, which is found naturally in plants like lily of the valley.[1][5] The protection of the nitrogen atom with a di-tert-butyl dicarbonate (Boc-anhydride) is a standard procedure.[6]

Caption: General workflow for the synthesis of the core N-Boc protected scaffold.

C2-Substituted Analogues

Substitution at the C2 position, adjacent to the carboxylate, allows for the introduction of diverse functional groups.

-

Photochemical Modification : A direct photochemical reaction between N-Boc azetidine-2-carboxylic acid and various alkenes can be used to generate 2-alkyl azetidines. This method has been successfully implemented in both batch and flow chemistry setups.[7]

-

Diastereoselective α-Alkylation : The N-borane complex of N-chiral auxiliary-substituted azetidine-2-carbonitriles can undergo diastereoselective α-alkylation. This provides a route to optically active 2-substituted azetidines.[8]

C3-Substituted Analogues

Modifications at the C3 position are also common, leading to a different class of analogues.

-

Aza-Michael Addition : A versatile method involves the aza-Michael addition of NH-heterocycles to Methyl (N-Boc-azetidin-3-ylidene)acetate. This starting material is synthesized from N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction. This approach yields various functionalized 3-substituted azetidines.[4][9]

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Origins of Azetidine-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a four-membered heterocyclic analogue of proline. Its structural similarity to proline allows it to be mistakenly incorporated into proteins, leading to altered protein structure and function. This unique characteristic has made AZE a compound of significant interest in toxicology, biochemistry, and drug development. This technical guide provides an in-depth exploration of the natural origins of azetidine-2-carboxylic acid, detailing its distribution in various organisms, the biosynthetic pathways leading to its formation, and the experimental methodologies used for its study.

Natural Distribution and Quantitative Occurrence

Azetidine-2-carboxylic acid has been identified in a diverse range of organisms, from higher plants to microorganisms. The concentrations of AZE vary significantly between species and even between different tissues of the same organism.

Plant Kingdom

AZE was first discovered in 1955 in the rhizomes and fresh foliage of certain plants.[1] It is notably abundant in species belonging to the Asparagaceae and Fabaceae families.

-

Convallaria majalis (Lily of the Valley): This is one of the most well-known natural sources of AZE. The compound can accumulate to substantial levels, reaching 3-6% of the dry weight of the plant tissues.[1]

-

Polygonatum (Solomon's Seal): Similar to lily of the valley, various species of Solomon's seal are rich sources of AZE, with concentrations also reported to be in the range of 3-6% of the dry weight.

-

Beta vulgaris (Beets): Both table beets and sugar beets have been found to contain azetidine-2-carboxylic acid, albeit in smaller quantities compared to the liliaceous plants.[1] The concentration in garden beets is reported to be 1-5% of the L-proline content, which is estimated to be between 0.49 and 2.45 mg per cup of beets. Sugar beet by-products have been found to contain up to 0.34 mg of AZE per 100 mg.

| Plant Species | Family | Tissue | Concentration |

| Convallaria majalis | Asparagaceae | Rhizomes, Leaves | 3-6% of dry weight |

| Polygonatum spp. | Asparagaceae | Rhizomes, Leaves | 3-6% of dry weight |

| Beta vulgaris (Garden Beet) | Amaranthaceae | Tuber | 1-5% of L-proline content (approx. 0.49-2.45 mg/cup) |

| Beta vulgaris (Sugar Beet) | Amaranthaceae | By-products | Up to 0.34 mg/100 mg |

Microbial Kingdom

Certain microorganisms are also capable of synthesizing azetidine-2-carboxylic acid.

-

Actinoplanes ferrugineus: This soil bacterium is a known producer of L-azetidine-2-carboxylic acid. While the biosynthetic pathway has been studied in this organism, specific quantitative data on the production yield in its natural environment or under standard laboratory fermentation conditions are not extensively reported in the literature.

-

Other Bacteria: The discovery of AZE synthases in various bacterial natural product pathways suggests that the ability to produce this compound may be more widespread in the microbial world than currently documented.

| Microbial Species | Class | Notes |

| Actinoplanes ferrugineus | Actinobacteria | Known producer of L-azetidine-2-carboxylic acid. |

Biosynthesis of Azetidine-2-Carboxylic Acid

The biosynthetic pathway for azetidine-2-carboxylic acid has been primarily elucidated in bacteria and involves the cyclization of S-adenosylmethionine (SAM), a common donor of methyl groups in various metabolic pathways.

Bacterial Biosynthesis

In bacteria such as Actinoplanes ferrugineus, the formation of the azetidine ring is catalyzed by a class of enzymes known as AZE synthases. These enzymes facilitate an intramolecular cyclization of S-adenosylmethionine. The reaction involves a nucleophilic attack of the α-amino group onto the γ-carbon of the methionine moiety of SAM, leading to the formation of the four-membered ring and the release of 5'-methylthioadenosine (MTA).

Caption: Bacterial biosynthesis of azetidine-2-carboxylic acid from S-adenosylmethionine.

Experimental Protocols

The study of azetidine-2-carboxylic acid from natural sources involves a series of experimental procedures, from isolation and purification to structural elucidation and biosynthetic pathway investigation.

Isolation and Purification from Plant Material (General Protocol)

While specific protocols are optimized for each plant matrix, a general workflow for the isolation and purification of AZE from plant sources like Convallaria majalis or Beta vulgaris can be outlined as follows. This protocol is a representative example based on common techniques for amino acid extraction from plant tissues.

Caption: General workflow for the isolation and purification of azetidine-2-carboxylic acid from plant material.

-

Extraction: Fresh or dried plant material is homogenized and extracted with a polar solvent, typically aqueous ethanol (e.g., 70-80% ethanol), to efficiently extract amino acids.

-

Filtration and Concentration: The crude extract is filtered to remove insoluble plant material. The filtrate is then concentrated under reduced pressure to remove the ethanol.

-

Ion-Exchange Chromatography: The concentrated aqueous extract is passed through a cation-exchange chromatography column. AZE, being an amino acid, will bind to the resin.

-

Elution: The column is washed with water to remove neutral and anionic compounds. AZE is then eluted using a gradient of a weak base, such as aqueous ammonia.

-

Crystallization: The fractions containing AZE are pooled, concentrated, and the compound is crystallized from a suitable solvent system, often aqueous ethanol.

-

Characterization: The purified azetidine-2-carboxylic acid is then characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and comparison with an authentic standard.

Quantification by High-Performance Liquid Chromatography (HPLC)

A sensitive and accurate method for the quantification of azetidine-2-carboxylic acid in plant extracts involves HPLC with pre-column or post-column derivatization.

-

Principle: AZE is separated from other amino acids and plant metabolites on a suitable HPLC column (e.g., a C18 reversed-phase column or an ion-exchange column). As AZE lacks a strong chromophore, a derivatization step is necessary for sensitive detection.

-

Derivatization: A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid), which reacts with primary and secondary amines to form fluorescent isoindole derivatives.

-

Detection: The fluorescent derivatives are detected using a fluorescence detector, providing high sensitivity and selectivity.

-

Quantification: The concentration of AZE in the sample is determined by comparing the peak area of the AZE derivative to a calibration curve prepared with known concentrations of an AZE standard.

Elucidation of Biosynthetic Pathway

Investigating the biosynthetic pathway of AZE, particularly in microorganisms, often involves a combination of isotopic labeling studies and enzymatic assays.

-

Isotopic Labeling Studies:

-

Feeding Experiments: The producing organism (e.g., Actinoplanes ferrugineus) is cultured in the presence of isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled methionine.

-

Analysis: The AZE produced is isolated, and the incorporation and position of the isotopic labels are determined by NMR spectroscopy and mass spectrometry. This provides direct evidence for the precursor-product relationship.

-

-

Enzymatic Assays with AZE Synthase:

-

Enzyme Preparation: The gene encoding AZE synthase is cloned and expressed in a suitable host, such as E. coli, to produce the recombinant enzyme. The enzyme is then purified.

-

Activity Assay: The activity of the purified AZE synthase is assayed by incubating the enzyme with its substrate, S-adenosylmethionine.

-

Product Detection: The formation of AZE can be monitored by HPLC or LC-MS. The reaction mixture is analyzed at different time points to determine the initial reaction rate.

-

Kinetic Analysis: By varying the substrate concentration, key kinetic parameters such as Km and kcat can be determined.

-

Caption: Experimental workflow for the in vitro characterization of AZE synthase activity.

Conclusion

Azetidine-2-carboxylic acid is a fascinating natural product with a limited but significant distribution in the plant and microbial kingdoms. Its biosynthesis via the cyclization of S-adenosylmethionine represents an intriguing enzymatic transformation. The methodologies outlined in this guide provide a framework for the continued exploration of the natural origins, biosynthesis, and biological activities of this unique imino acid. A deeper understanding of these aspects will be crucial for harnessing the potential of azetidine-2-carboxylic acid and its derivatives in various scientific and therapeutic applications.

References

Solubility of Methyl N-Boc-azetidine-2-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Methyl N-Boc-azetidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. A thorough review of publicly available scientific literature and chemical databases was conducted to compile this information.

Executive Summary

Solubility Data

No specific quantitative solubility data (e.g., g/L or mg/mL at a given temperature) for this compound was identified in the searched literature.

Qualitative Solubility of a Structurally Related Compound

Qualitative solubility information is available for the corresponding carboxylic acid, 1-Boc-L-azetidine-2-carboxylic acid. While the esterification from a carboxylic acid to a methyl ester can alter solubility, this data provides a useful starting point for solvent selection.

| Compound | Solvent | Solubility |

| 1-Boc-L-azetidine-2-carboxylic acid | Dichloromethane | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | |

| Ethyl Acetate | Soluble[1] | |

| Methanol | Soluble[1] |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound, the following established methods can be employed. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2]

Materials and Equipment

-

Solute: this compound

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, etc.)

-

Apparatus:

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)

-

Shake-Flask Method Protocol

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask to remove any undissolved solid.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot and weigh the remaining solid residue.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the sample using a pre-calibrated HPLC, GC, or UV-Vis method to determine the concentration of the dissolved solute.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the amount of solute quantified in the known volume of the solvent.

Visualized Experimental Workflow & Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Key factors influencing the solubility of a compound in a solvent.

References

Spectroscopic and Synthetic Profile of N-Boc-Azetidine-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for N-Boc-azetidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented.

Data Presentation

The following tables summarize the key spectroscopic data for N-Boc-azetidine-2-carboxylic acid.

Table 1: ¹H NMR Spectroscopic Data for N-Boc-azetidine-2-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 4.79 | m | 1H | α-CH |

| 3.93 | m | 2H | δ-CH₂ |

| 2.46 | m | 2H | β-CH₂ |

| 1.48 | s | 9H | C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Boc-azetidine-2-carboxylic acid

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | COOH |

| 156.0 | N-COO- (Boc) |

| 80.5 | C(CH₃)₃ (Boc) |

| 59.5 | α-CH |

| 47.0 | δ-CH₂ |

| 28.5 | C(CH₃)₃ (Boc) |

| 25.0 | β-CH₂ |

Note: The ¹³C NMR data is predicted and should be confirmed by experimental analysis.

Table 3: IR Spectroscopic Data for N-Boc-azetidine-2-carboxylic acid

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic acid, broad stretch |

| 2975 | C-H | sp³ C-H stretch (Boc and azetidine ring) |

| 1740-1700 | C=O | Carboxylic acid carbonyl stretch |

| 1695 | C=O | Urethane carbonyl stretch (Boc group) |

| 1400-1365 | C-H | C-H bend (Boc group) |

| 1350-1200 | C-O | Carboxylic acid C-O stretch |

Experimental Protocols

Synthesis of N-Boc-azetidine-2-carboxylic acid

This protocol is adapted from a standard procedure for the N-protection of amino acids.

Materials:

-

L-Azetidine-2-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Dissolve L-azetidine-2-carboxylic acid (1.0 g, 9.9 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NaOH (0.42 g, 10.5 mmol) in water.

-

Add di-tert-butyl dicarbonate (2.8 g, 12.8 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water (20 mL).

-

Adjust the pH of the solution to approximately 3 with dilute HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaCl solution (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-azetidine-2-carboxylic acid as a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of N-Boc-azetidine-2-carboxylic acid (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid N-Boc-azetidine-2-carboxylic acid is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: The IR spectrum is recorded on an FTIR spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the chemical structure and the synthesis workflow for N-Boc-azetidine-2-carboxylic acid.

Caption: Chemical structure of N-Boc-azetidine-2-carboxylic acid.

Caption: Synthesis workflow for N-Boc-azetidine-2-carboxylic acid.

Azetidine-2-carboxylic Acid: A Proline Analogue Inducing Proteotoxicity via Protein Misincorporation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a structural analogue of L-proline. Contrary to functioning as a classical receptor antagonist, the primary mechanism of Aze's biological activity and toxicity stems from its misincorporation into nascent polypeptide chains during protein synthesis. This event, driven by the cellular protein synthesis machinery, leads to significant proteotoxic stress, primarily through the induction of protein misfolding. The accumulation of aberrant proteins triggers a well-defined cellular stress response pathway known as the Unfolded Protein Response (UPR), which has profound implications for cell fate. This technical guide provides a comprehensive overview of the molecular mechanisms of Aze action, details the ensuing signaling pathways, presents quantitative data on its cellular effects, and offers detailed protocols for key experimental investigations.

Introduction

L-azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid found in various plants, including sugar beets.[1] Its structural similarity to the proteinogenic amino acid L-proline allows it to be mistakenly recognized and utilized by the cellular machinery responsible for protein synthesis.[2] This molecular mimicry is the foundation of its toxic effects in non-producer organisms. Instead of binding to and blocking a specific "proline receptor," Aze acts as a competitive substrate for prolyl-tRNA synthetase, leading to its erroneous incorporation into proteins at sites normally occupied by proline.[1] This misincorporation disrupts protein structure and function, leading to a condition of cellular stress known as proteotoxicity. A primary consequence of this is the activation of the Endoplasmic Reticulum (ER) stress response, also known as the Unfolded Protein Response (UPR).[3]

Mechanism of Action: A Competitive Antagonist in Protein Synthesis

The central mechanism of azetidine-2-carboxylic acid's cellular activity is its ability to compete with L-proline for the active site of prolyl-tRNA synthetase (ProRS). ProRS is the enzyme responsible for charging tRNA molecules with proline, a critical step in ensuring the fidelity of protein translation. Due to its structural resemblance to proline, Aze can be adenylated by ProRS and subsequently transferred to the corresponding tRNAPro. This "mischarged" Aze-tRNAPro is then delivered to the ribosome and incorporated into the growing polypeptide chain in place of proline.

The smaller, four-membered ring of Aze, compared to proline's five-membered ring, imposes different conformational constraints on the polypeptide backbone. This alteration can lead to improper protein folding, aggregation, and a loss of biological function. The accumulation of these misfolded proteins, particularly within the endoplasmic reticulum, is a potent trigger for cellular stress responses.

Cellular Consequences: The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER due to Aze misincorporation triggers the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis by reducing the load of unfolded proteins. It is initiated by three ER-resident transmembrane sensor proteins: PERK, IRE1, and ATF6.[4]

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global attenuation of protein synthesis, thereby reducing the influx of new proteins into the ER. However, phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis (e.g., CHOP/DDIT3).[1]

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease activity. Its most prominent function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD).[3][4]

-

ATF6 (Activating Transcription Factor 6): When ER stress occurs, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This cleaved form of ATF6 is an active transcription factor that migrates to the nucleus to induce the expression of ER chaperones, such as BiP (Binding immunoglobulin protein), and components of the ERAD machinery.[1][5]

Studies have shown that Aze treatment activates both the PERK and ATF6 arms of the UPR.[1][5] The activation of the IRE1 pathway has also been reported.[3] If the ER stress induced by Aze is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Quantitative Data on the Effects of Azetidine-2-carboxylic Acid

The cellular effects of Aze are dose- and time-dependent. Below are summary tables of quantitative data compiled from the literature.

Table 1: Effect of Azetidine-2-carboxylic Acid on Cell Viability

| Cell Line | Concentration (µM) | Incubation Time (h) | % Viability Reduction (approx.) | Reference |

| BV2 Microglia | 1000 | 6 | 20% | [3] |

| BV2 Microglia | 1000 | 24 | 50% | [3] |

| BV2 Microglia | 2000 | 6 | 25% | [6] |

| BV2 Microglia | 2000 | 12 | 60% | [6] |

| BV2 Microglia | 2000 | 24 | 75% | [6] |

| HeLa | 5000 | < 12 | No significant cell death | [1] |

| HeLa | > 5000 | > 12 | Dose-dependent increase in cell death | [1] |

Table 2: Quantitative Changes in UPR Markers Following Aze Treatment

| Cell Line | Aze Treatment | UPR Marker | Fold Change (approx.) | Time (h) | Reference |

| HeLa | 5 mM | p-eIF2α | ~2-fold increase | 3 | [1] |

| HeLa | 5 mM | Full-length ATF6 | ~2.5-fold decrease | 9 | [1] |

| HeLa | 5 mM | BiP Protein | ~1.5-fold increase | 6 | [1] |

| BV2 Microglia | 1000 µM | ATF6 mRNA | ~2-fold increase | 6 | [3] |

| BV2 Microglia | 1000 µM | PERK mRNA | ~2.5-fold increase | 6 | [3] |

| BV2 Microglia | 1000 µM | IRE1α (ERN1) mRNA | ~1.5-fold increase | 6 | [3] |

| BV2 Microglia | 1000 µM | DDIT3 (CHOP) mRNA | ~4-fold increase | 6 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Aze's cellular effects. Below are representative protocols for key experiments.

Cell Viability Assessment using MTT Assay

This protocol is for determining the dose-dependent cytotoxicity of Aze.

Materials:

-

Cells of interest (e.g., BV2 microglia, HeLa)

-

Complete culture medium

-

96-well cell culture plates

-

Azetidine-2-carboxylic acid (Aze) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Aze in complete medium. Remove the old medium from the wells and add 100 µL of the Aze-containing medium to the respective wells. Include untreated control wells (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 6, 12, 24, 48 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis of UPR Proteins

This protocol is for detecting the activation of UPR signaling pathways.

Materials:

-

Cells treated with Aze and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF6, anti-BiP, anti-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., actin).

Quantitative Real-Time PCR (qPCR) for UPR Gene Expression

This protocol is for measuring changes in the transcription of UPR target genes.

Materials:

-

Cells treated with Aze and control cells

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., ATF4, DDIT3/CHOP, ERN1, spliced XBP1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.

-

qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and SYBR Green master mix.

-

Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

Azetidine-2-carboxylic acid represents a unique tool for studying cellular stress responses. Its mechanism of action, centered on the misincorporation into proteins in place of proline, provides a direct method for inducing proteotoxicity and activating the Unfolded Protein Response. Understanding the intricate signaling pathways initiated by Aze-induced ER stress is crucial for researchers in fields ranging from cell biology to toxicology and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists investigating the cellular impacts of this potent proline analogue. Future research may focus on leveraging the proteotoxic effects of Aze for therapeutic purposes or further delineating the complex interplay between the different branches of the UPR in response to amino acid analogue-induced stress.

References

- 1. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid [mdpi.com]

- 4. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application